REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[I:11])[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH3:17]O>>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[I:11])[C:5]([O:7][CH3:17])=[O:6]
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Name
|
|
Quantity
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24.4 g
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Type
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reactant
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Smiles
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CC=1C=C(C(=O)O)C=CC1I
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Name
|
|
Quantity
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250 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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2.5 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for twelve hours
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Type
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CUSTOM
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Details
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the reaction medium evaporated
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Type
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CUSTOM
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Details
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water, the organic phase decanted off
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CUSTOM
|
Details
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evaporated
|
Type
|
CUSTOM
|
Details
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The residue was triturated in methanol
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
21.9 g (85%) of the expected methyl ester of melting point 58°-59° C. were recovered
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Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C(=O)OC)C=CC1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |